![molecular formula C11H14N2OS B2959821 4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2189434-03-3](/img/structure/B2959821.png)
4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine (TPCP) is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been widely used in scientific research. TPCP is a potent and selective inhibitor of PDE4, which is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells.
Scientific Research Applications
Medicinal Chemistry Applications
Thiazolo[4,5-d]pyrimidines, resembling the structure of purines, have been extensively developed for their broad pharmacological activities. These compounds have been investigated for their potential as immune-modulators, Corticotropin Releasing Factor (CRF) receptor antagonists, anti-Parkinson's agents, and for their antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory properties, including COX inhibitors and chemokines antagonists (Kuppast & Fahmy, 2016). This highlights the compound's versatility in drug discovery and its potential in designing novel therapeutics for various conditions.
Antimicrobial and Antiviral Research
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited moderate to outstanding activity against Gram-positive bacteria (Streptococcus pneumonia and Bacillis subtilis), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungi (Aspergillus fumigatus and Candida albicans) (El-sayed et al., 2017). This demonstrates the potential of pyrimidine derivatives as lead compounds for developing new antimicrobial agents.
Optical and Electronic Material Science
Thiopyrimidine derivatives have been studied for their nonlinear optics (NLO) properties and electronic applications. These compounds show promise in medicine and NLO fields, suggesting their utility in optoelectronic high-tech applications due to their considerable NLO character (Hussain et al., 2020). The research indicates the importance of pyrimidine rings in developing materials with advanced optical and electronic functionalities.
properties
IUPAC Name |
4-(thiolan-3-yloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-9-10(3-1)12-7-13-11(9)14-8-4-5-15-6-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOFNORQXKTCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

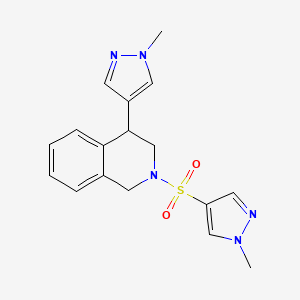
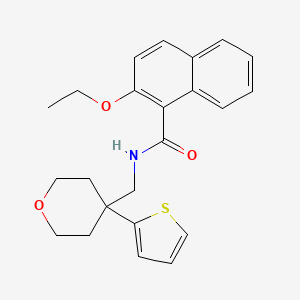
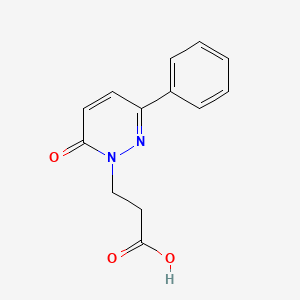
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)
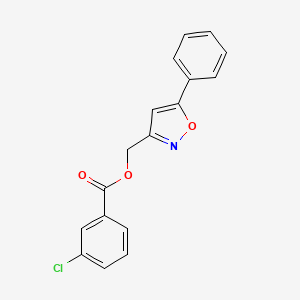
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
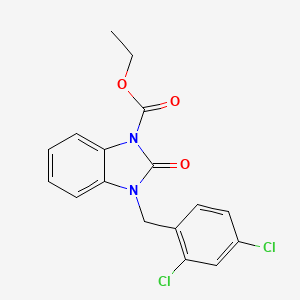
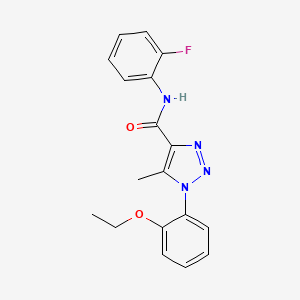
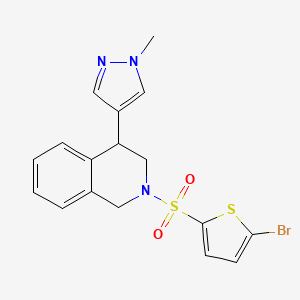
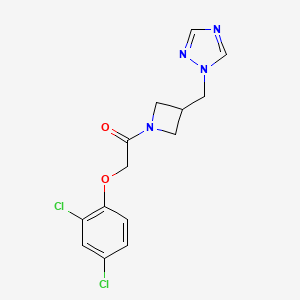
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)
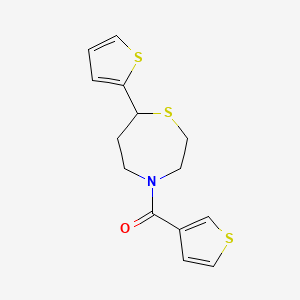
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)